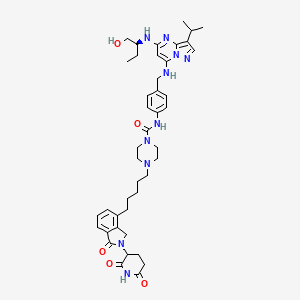
5-Methoxy-2-methyl-1,4-naphthoquinone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-naphthoquinone, which is a naturally occurring organic compound derived from naphthalene. The compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position on the naphthoquinone ring, with deuterium atoms replacing the hydrogen atoms at specific positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-1,4-naphthoquinone as the starting material.
Methoxylation: The introduction of the methoxy group at the 5-position is achieved through a methoxylation reaction. This can be done using methanol in the presence of a suitable catalyst.
Deuterium Labeling: The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis process. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated starting materials.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the reagents used.
科学的研究の応用
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of naphthoquinone derivatives.
Biology: The compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial research. The molecular targets include enzymes involved in cellular respiration and redox regulation.
類似化合物との比較
Similar Compounds
2-Methyl-1,4-naphthoquinone: Similar in structure but lacks the methoxy group.
5-Methoxy-1,4-naphthoquinone: Similar but lacks the methyl group at the 2-position.
Plumbagin: A naturally occurring naphthoquinone with a hydroxyl group at the 5-position instead of a methoxy group.
Uniqueness
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is unique due to the presence of both methoxy and methyl groups, along with deuterium labeling. This combination of functional groups and isotopic labeling makes it a valuable tool in research, providing insights into the behavior of naphthoquinone derivatives in various chemical and biological systems.
特性
分子式 |
C12H10O3 |
|---|---|
分子量 |
205.22 g/mol |
IUPAC名 |
5-methoxy-2-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3/i1D3 |
InChIキー |
ITNOIFSYUBMQKB-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2OC |
正規SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
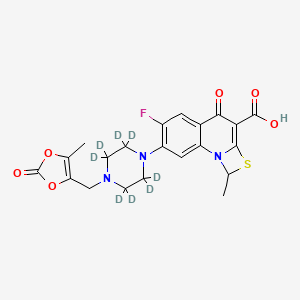
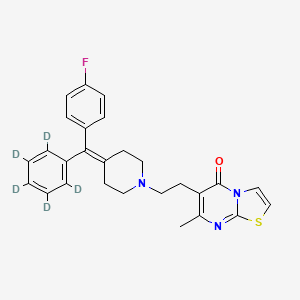
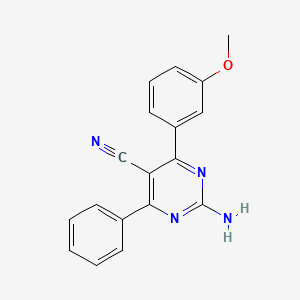
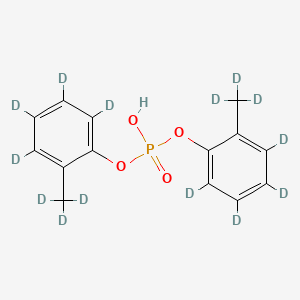
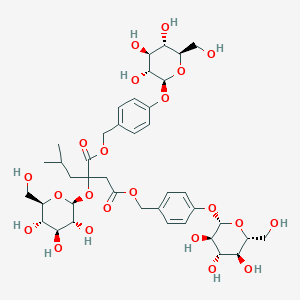


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
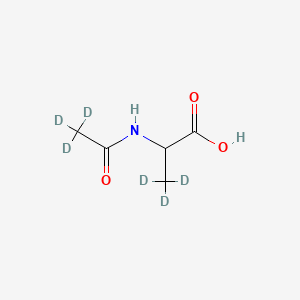
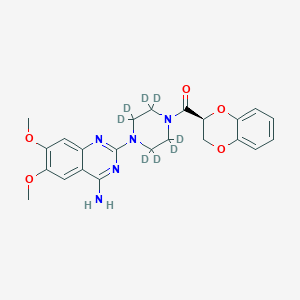
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)

